2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-11(10)12-8-14(18)17-7-6-15-9-13(17)16-12/h2-5,8,15H,6-7,9H2,1H3 |
InChI Key |
WCQWGXVGOXZJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)N3CCNCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylamine with a suitable diketone under acidic conditions to form the pyrimido[1,2-a]piperazine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations
Halogenated substituents (e.g., 8-chloro-imidazo-pyridinyl in patent compounds) are associated with increased binding affinity in kinase targets, suggesting the target compound’s 2-methylphenyl group might prioritize selectivity over potency .
Core Structure Variations: Pyrimido[1,2-a]piperazin-4-one (target) vs. pyridazin-3(4H)-one (): The former’s fused bicyclic system likely offers conformational rigidity, advantageous for receptor binding, while the latter’s monocyclic pyridazinone core correlates with anti-inflammatory activity .
Biological Activity Gaps :
- The target compound’s activity remains uncharacterized in the provided evidence. However, structurally related metabolites (e.g., hydroxylated derivatives in ) highlight the role of substituent polarity in modulating bioavailability .
Biological Activity
The compound 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a member of the pyrimidine and piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1355215-10-9
- Molecular Formula : C16H18N4O
- Molecular Weight : 286.34 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate piperazine derivatives with pyrimidine precursors under controlled conditions. The reaction often employs catalysts and specific solvents to optimize yield and purity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of activity include:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant inhibitory effects on cancer cell lines. The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Similar compounds within the same class have been noted for their anti-inflammatory properties. This activity may be linked to the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate inflammation and immune responses.
Antitumor Activity
A study published in Cancer Research highlighted the efficacy of pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The study demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(2-Methylphenyl)-4H... | 12.5 | A549 (lung cancer) |
| Doxorubicin | 10 | A549 (lung cancer) |
Antimicrobial Activity
In a comparative study on antimicrobial efficacy against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound has significant antimicrobial properties that warrant further exploration.
Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of similar compounds. The findings suggest a reduction in inflammatory markers (TNF-alpha and IL-6) when treated with pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
